molecular formula C13H11N3O4S B3063445 4-[(E)-[(4-nitrophenyl)methylidene]amino]benzene-1-sulfonamide CAS No. 66667-60-5

4-[(E)-[(4-nitrophenyl)methylidene]amino]benzene-1-sulfonamide

Cat. No.: B3063445
CAS No.: 66667-60-5
M. Wt: 305.31 g/mol
InChI Key: IJEQJCKQAKELNC-UHFFFAOYSA-N
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Description

4-[(E)-[(4-nitrophenyl)methylidene]amino]benzene-1-sulfonamide is a Schiff base compound derived from the condensation of 4-nitrobenzaldehyde and sulfanilamide. Schiff bases are known for their versatility and bioactivity, making them valuable in various fields such as medicinal chemistry, coordination chemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(4-nitrophenyl)methylidene]amino]benzene-1-sulfonamide typically involves the condensation reaction between 4-nitrobenzaldehyde and sulfanilamide in an ethanol solution. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion . The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(4-nitrophenyl)methylidene]amino]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(E)-[(4-nitrophenyl)methylidene]amino]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-[(4-nitrophenyl)methylidene]amino]benzene-1-sulfonamide involves its interaction with biological targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by forming coordination complexes with metal ions that are essential for enzyme function. This inhibition can disrupt various biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-[(4-nitrophenyl)methylidene]amino]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group enhances its electron-withdrawing capability, affecting its reactivity and interaction with biological targets. Additionally, its ability to form stable metal complexes distinguishes it from other Schiff bases .

Properties

CAS No.

66667-60-5

Molecular Formula

C13H11N3O4S

Molecular Weight

305.31 g/mol

IUPAC Name

4-[(4-nitrophenyl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C13H11N3O4S/c14-21(19,20)13-7-3-11(4-8-13)15-9-10-1-5-12(6-2-10)16(17)18/h1-9H,(H2,14,19,20)

InChI Key

IJEQJCKQAKELNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

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